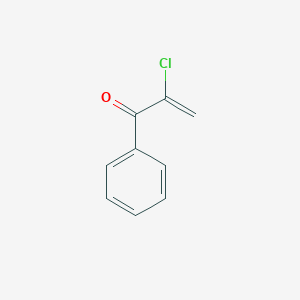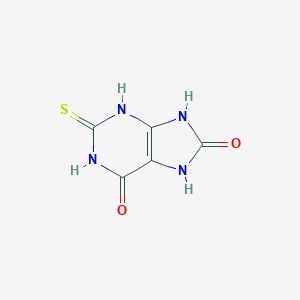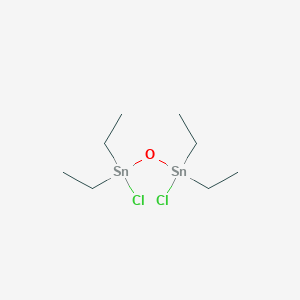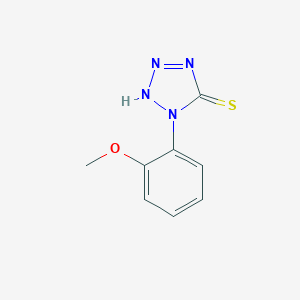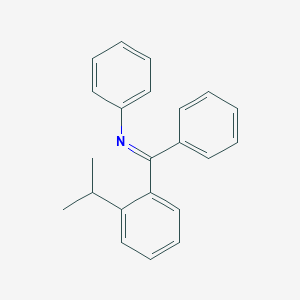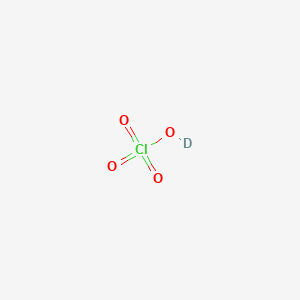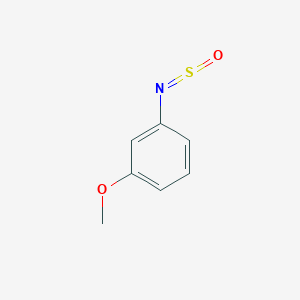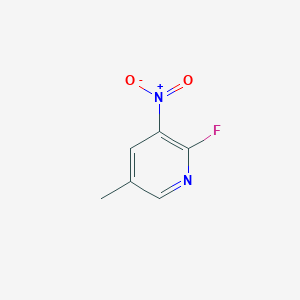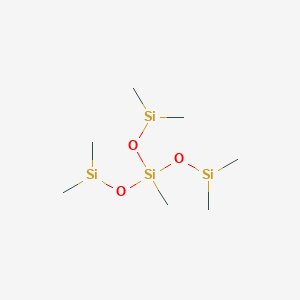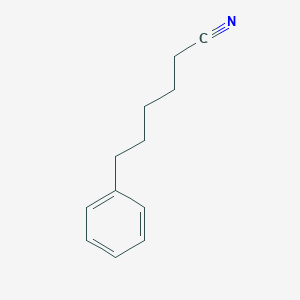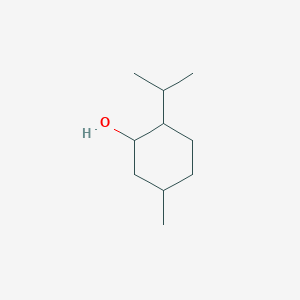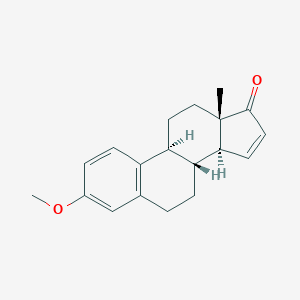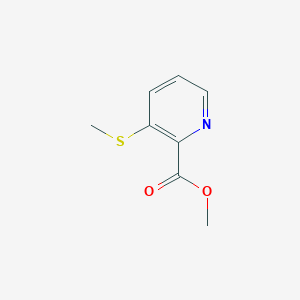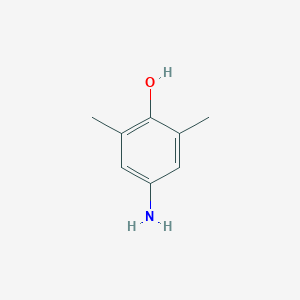![molecular formula C11H11N3S B100149 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 69789-34-0](/img/structure/B100149.png)
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, which is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.
科学的研究の応用
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used to create animal models of Parkinson's disease. The administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs.
作用機序
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
生化学的および生理学的効果
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The biochemical and physiological effects of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, and inflammation.
実験室実験の利点と制限
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have several advantages for laboratory experiments. They are relatively easy to create and replicate, and they closely mimic the pathogenesis of human Parkinson's disease. However, there are also several limitations to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, including the fact that they do not fully replicate the human disease, and there is a lack of consensus on the optimal dosing and administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol.
将来の方向性
There are several future directions for 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One area of research is the development of new therapies that can prevent or reverse 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease early in its course. Additionally, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models can be used to study the role of environmental toxins in the pathogenesis of Parkinson's disease and to test potential neuroprotective agents.
Conclusion:
In conclusion, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent neurotoxin that has been extensively studied for its scientific research applications. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs. While there are several advantages to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, there are also several limitations, and future research is needed to develop new therapies and identify biomarkers for early diagnosis.
合成法
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 3-methylpyridine with thioacetamide in the presence of hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol hydrochloride. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
特性
CAS番号 |
69789-34-0 |
|---|---|
製品名 |
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC名 |
3-[(3-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-2-6-12-10(8)14-9-5-3-7-13-11(9)15/h2-7H,1H3,(H,12,14)(H,13,15) |
InChIキー |
ACYJBISTTHXMLL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
正規SMILES |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



